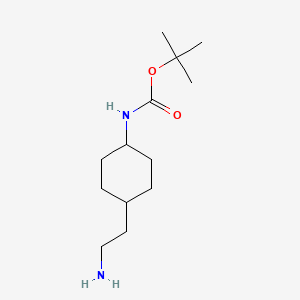

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis of Stereoisomers

An efficient stereoselective synthesis route for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid has been developed. This method involves controlled stereochemistry via Mitsunobu reaction and base-catalyzed epimerization, demonstrating the compound's role in synthesizing key intermediates for factor Xa inhibitors (Wang et al., 2017).

Enantioselective Synthesis of Carbocyclic Analogues

The compound is highlighted as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with its crystal structure affirming the relative substitution of the cyclopentane ring akin to that in β-2-deoxyribosylamine (Ober et al., 2004).

Atmospheric CO2 Fixation

A novel application in environmental chemistry involves the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates bearing a iodomethyl group. This process utilizes tert-butyl hypoiodite (t-BuOI), showcasing an innovative approach to CO2 fixation (Takeda et al., 2012).

Detection of Volatile Acid Vapors

In material science, tert-butyl modified carbazole derivatives have been synthesized for detecting volatile acid vapors. These derivatives form organogels and xerogel-based films that emit strong blue light, used as fluorescent sensory materials for high-performance detection of acid vapors, illustrating the compound's utility in developing chemosensors (Sun et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is recommended to be stored at 0-8°C , indicating that its stability could be affected by temperature.

Biochemische Analyse

Biochemical Properties

tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a cross-linking reagent, facilitating the formation of covalent bonds between biomolecules. It interacts with enzymes such as proteases and kinases, influencing their activity and stability. The nature of these interactions often involves the formation of stable carbamate linkages, which can modify the enzymatic activity and protein-protein interactions .

Cellular Effects

The effects of This compound on cellular processes are diverse and depend on the concentration and exposure time. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, This compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. This compound is also known to induce conformational changes in proteins, affecting their function and stability. The binding interactions of This compound with enzymes and other biomolecules can result in changes in gene expression and cellular metabolism, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term exposure to This compound has been shown to result in sustained alterations in cellular function, including changes in enzyme activity and gene expression. These temporal effects are important considerations for experimental design and data interpretation .

Dosage Effects in Animal Models

The effects of This compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At higher doses, This compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where specific concentrations of the compound are required to elicit measurable biochemical and cellular responses. Understanding the dosage effects is crucial for optimizing experimental conditions and minimizing adverse effects .

Metabolic Pathways

This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the activity of key metabolic enzymes. For example, it can modulate the activity of enzymes involved in amino acid metabolism and energy production. The interactions of This compound with metabolic pathways can lead to changes in cellular energy balance and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of This compound are critical for its biochemical and cellular effects, as they determine the concentration and availability of the compound at target sites .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, This compound may localize to the mitochondria, nucleus, or endoplasmic reticulum, depending on the presence of specific targeting sequences. The subcellular localization of this compound is essential for its role in modulating cellular processes and functions .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(2-aminoethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h10-11H,4-9,14H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZKBGFWNFAXNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640995 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509143-12-8 |

Source

|

| Record name | tert-Butyl [4-(2-aminoethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1323259.png)

![2-([(2,2,2-Trifluoroethyl)amino]methyl)phenol](/img/structure/B1323266.png)

![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)

![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)